molecular formula C17H18BrN3O4S B2889945 N-(4-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251578-10-5

N-(4-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Cat. No. B2889945
CAS RN: 1251578-10-5
M. Wt: 440.31
InChI Key: DWBNVFHVXBLZBX-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, also known as BPO-27, is a compound that has been studied for its potential as an anticancer agent. It was first synthesized by researchers at the University of Illinois in 2010 and has since been the subject of several scientific studies.

Scientific Research Applications

Pharmacological Characterization

One study discusses the pharmacological characterization of a related compound, highlighting its potential as a κ-opioid receptor antagonist. This antagonist has demonstrated therapeutic potential in treating conditions such as depression and addiction disorders, showcasing high affinity for human, rat, and mouse κ-opioid receptors. The compound was effective in various assays, indicating its antidepressant-like efficacy and potential to attenuate behavioral effects of stress and reinstatement of extinguished cocaine-seeking behavior (Grimwood et al., 2011).

Organic Synthesis

In the domain of organic synthesis, one study outlines a method for the reductive acetylation of oximes mediated with Iron(II) acetate, leading to N-acetyl enamides. This showcases a pathway to synthesize complex organic molecules, potentially useful in various chemical syntheses (Tang et al., 2014).

Corrosion Inhibition

Another research area is the synthesis and evaluation of acetamide derivatives as corrosion inhibitors. The study found that certain acetamide derivatives, synthesized via amidation and cycloaddition reactions, showed promising corrosion prevention efficiencies, demonstrating the compound's utility in protecting materials from corrosive environments (Yıldırım & Cetin, 2008).

Antimicrobial Activity

Several studies have explored the antimicrobial activity of novel heterocyclic compounds having a sulfamido moiety, including derivatives related to N-(4-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide. These compounds were evaluated for their antibacterial and antifungal activities, revealing that some of these novel compounds possess significant antimicrobial properties (Nunna et al., 2014).

Quantum Calculations and Synthesis

Another study focused on the synthesis and quantum calculations of novel sulphonamide derivatives, demonstrating the use of computational chemistry in predicting the reactivity and interaction of complex organic molecules. The synthesized compounds displayed good antimicrobial activity, further illustrating the multifaceted applications of these chemical entities in scientific research (Fahim & Ismael, 2019).

properties

IUPAC Name

N-(4-bromophenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O4S/c18-13-5-7-14(8-6-13)19-16(22)12-20-9-3-4-15(17(20)23)26(24,25)21-10-1-2-11-21/h3-9H,1-2,10-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBNVFHVXBLZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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